molecular formula C8H9N3O3S2 B379418 3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole

3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole

Cat. No.: B379418
M. Wt: 259.3g/mol
InChI Key: BBAJVLDHPYYRCW-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with furyl, methylsulfonyl, and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The furyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups to the furyl ring.

Scientific Research Applications

3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)-1-methanesulfonyl-5-(methylsulfanyl)-1H-1,2,4-triazole
  • This compound analogs

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H9N3O3S2

Molecular Weight

259.3g/mol

IUPAC Name

3-(furan-2-yl)-5-methylsulfanyl-1-methylsulfonyl-1,2,4-triazole

InChI

InChI=1S/C8H9N3O3S2/c1-15-8-9-7(6-4-3-5-14-6)10-11(8)16(2,12)13/h3-5H,1-2H3

InChI Key

BBAJVLDHPYYRCW-UHFFFAOYSA-N

SMILES

CSC1=NC(=NN1S(=O)(=O)C)C2=CC=CO2

Canonical SMILES

CSC1=NC(=NN1S(=O)(=O)C)C2=CC=CO2

Origin of Product

United States

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